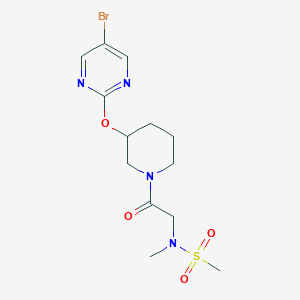
N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is an intriguing compound with multiple applications in various fields of scientific research
准备方法
Synthetic Routes
The synthesis of N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of 5-bromopyrimidine, which is then reacted with piperidine to form 5-bromopyrimidin-2-yloxy-piperidine. This intermediate undergoes further reactions with appropriate reagents to achieve the final product, incorporating the methanesulfonamide group.
Industrial Production Methods
Industrial production methods focus on optimizing yield and minimizing costs. These methods often include the use of efficient catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography. Scaling up the process for industrial production requires careful consideration of reagent availability, waste management, and safety protocols.
化学反应分析
Types of Reactions
N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The compound may be subjected to oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: : Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound's chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Typical conditions involve controlled temperatures, pH levels, and solvents that facilitate these transformations.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions may introduce diverse functional groups, depending on the reactants involved.
科学研究应用
Chemistry
In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules. Its reactivity and functional groups make it valuable for constructing various chemical architectures.
Biology
Biologically, N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide may be explored for its potential interactions with biomolecules such as proteins, DNA, or enzymes. Its structure allows it to serve as a probe or inhibitor in biochemical studies.
Medicine
In medicine, the compound can be investigated for its pharmacological properties, including potential therapeutic effects. It may act on specific molecular targets, offering insights into drug discovery and development.
Industry
Industrial applications may include its use as a catalyst or reagent in various manufacturing processes. Its chemical stability and reactivity make it suitable for diverse industrial uses.
作用机制
The mechanism of action of N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves specific interactions with molecular targets such as enzymes or receptors By binding to these targets, the compound can modulate biochemical pathways, resulting in various biological effects
相似化合物的比较
Similar Compounds
N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
N-(2-(3-((5-iodopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Uniqueness
N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide stands out due to its unique bromine substitution on the pyrimidine ring. This structural feature can significantly influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-[2-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKASBOYUQAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2857947.png)
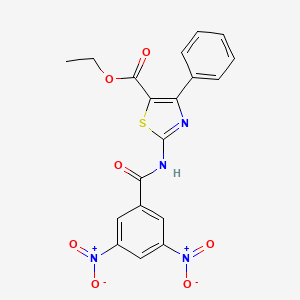
![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2857949.png)
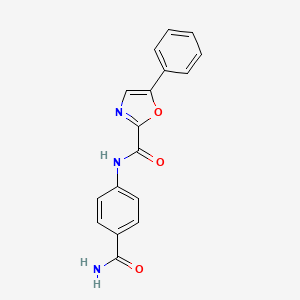
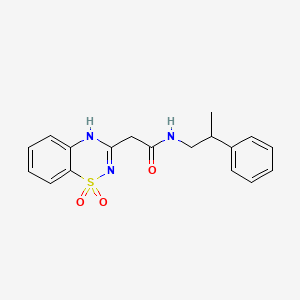
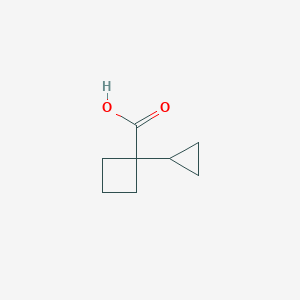
![5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2857954.png)
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857955.png)
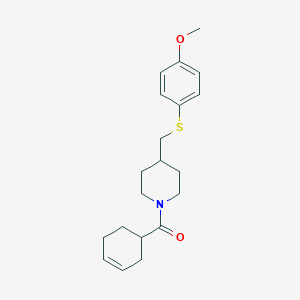
![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)
![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)
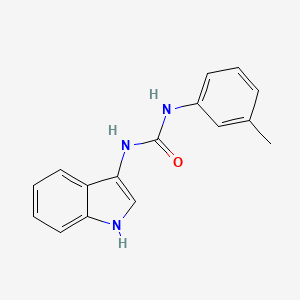
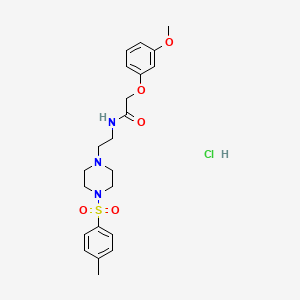
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2857969.png)
